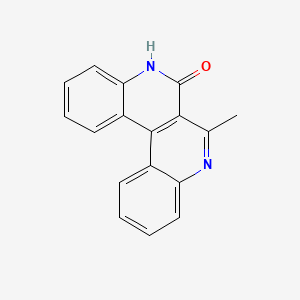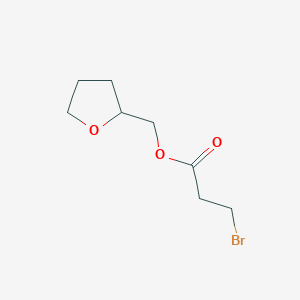
Oxolan-2-ylmethyl 3-bromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolan-2-ylmethyl 3-bromopropanoate is a chemical compound with the molecular formula C8H13BrO3. It is an ester derivative of 3-bromopropanoic acid and is characterized by the presence of an oxolane ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxolan-2-ylmethyl 3-bromopropanoate can be synthesized through the esterification of 3-bromopropanoic acid with oxolan-2-ylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxolan-2-ylmethyl 3-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-bromopropanoic acid and oxolan-2-ylmethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents. The reactions are conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are performed under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides, depending on the nucleophile used.
Reduction: Oxolan-2-ylmethanol and 3-bromopropanol.
Hydrolysis: 3-bromopropanoic acid and oxolan-2-ylmethanol.
Aplicaciones Científicas De Investigación
Oxolan-2-ylmethyl 3-bromopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for designing new therapeutic agents.
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of oxolan-2-ylmethyl 3-bromopropanoate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s chemical properties. The pathways involved in these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Oxolan-2-ylmethyl 3-bromopropanoate can be compared with other similar compounds, such as:
Methyl 3-bromopropanoate: Similar in structure but lacks the oxolane ring, making it less versatile in certain reactions.
Ethyl 3-bromopropanoate: Another ester derivative of 3-bromopropanoic acid, differing in the alkyl group attached to the ester.
Oxolan-2-ylmethyl acetate: Contains an oxolane ring but has an acetate group instead of a bromopropanoate group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the oxolane ring and the bromopropanoate group, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
6282-54-8 |
|---|---|
Fórmula molecular |
C8H13BrO3 |
Peso molecular |
237.09 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl 3-bromopropanoate |
InChI |
InChI=1S/C8H13BrO3/c9-4-3-8(10)12-6-7-2-1-5-11-7/h7H,1-6H2 |
Clave InChI |
AURFDCWFBQCDCD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)COC(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)

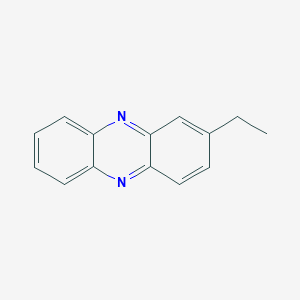
![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)

![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde](/img/structure/B14734146.png)

![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14734166.png)
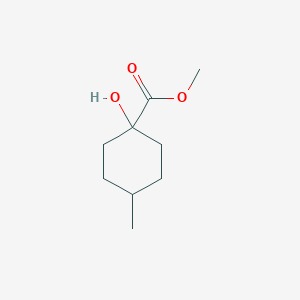
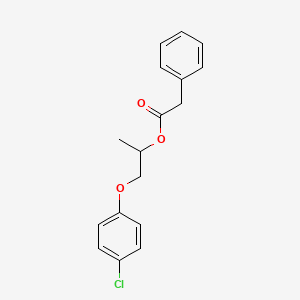
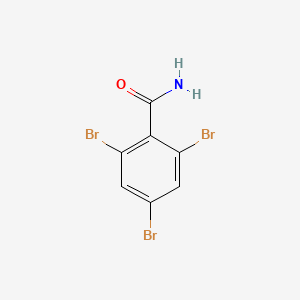
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
